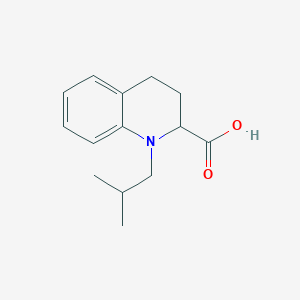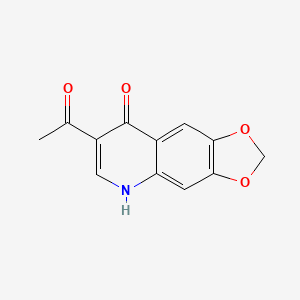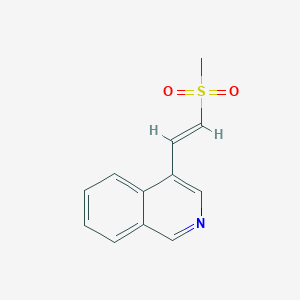
3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(1,4-oxazépan-4-yl)aniline: is an aromatic compound with the molecular formula C11H14F2N2O and a molecular weight of 228.23 g/mol . It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a 1,4-oxazepane ring attached to the 4 position of the aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(1,4-oxazépan-4-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline.
Formation of the Oxazepane Ring: The oxazepane ring is introduced through a nucleophilic substitution reaction, where the aniline nitrogen attacks an appropriate electrophile, such as an epoxide or a halide, to form the oxazepane ring.
Industrial Production Methods: Industrial production of 3,5-Difluoro-4-(1,4-oxazépan-4-yl)aniline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-(1,4-oxazépan-4-yl)aniline is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors .
Medicine: It may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, 3,5-Difluoro-4-(1,4-oxazépan-4-yl)aniline is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(1,4-oxazépan-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds:
3,5-Difluoroaniline: Lacks the oxazepane ring, making it less versatile in certain synthetic applications.
4-(1,4-Oxazepan-4-yl)aniline: Does not have the fluorine atoms, which can affect its reactivity and biological activity.
3,5-Dichloro-4-(1,4-oxazépan-4-yl)aniline: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 3,5-Difluoro-4-(1,4-oxazépan-4-yl)aniline is unique due to the presence of both fluorine atoms and the oxazepane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline.
Formation of the Oxazepane Ring: The oxazepane ring is introduced through a nucleophilic substitution reaction, where the aniline nitrogen attacks an appropriate electrophile, such as an epoxide or a halide, to form the oxazepane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: 3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors .
Medicine: It may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3,5-Difluoroaniline: Lacks the oxazepane ring, making it less versatile in certain synthetic applications.
4-(1,4-Oxazepan-4-yl)aniline: Does not have the fluorine atoms, which can affect its reactivity and biological activity.
3,5-Dichloro-4-(1,4-oxazepan-4-yl)aniline: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline is unique due to the presence of both fluorine atoms and the oxazepane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
918137-45-8 |
|---|---|
Formule moléculaire |
C11H14F2N2O |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
3,5-difluoro-4-(1,4-oxazepan-4-yl)aniline |
InChI |
InChI=1S/C11H14F2N2O/c12-9-6-8(14)7-10(13)11(9)15-2-1-4-16-5-3-15/h6-7H,1-5,14H2 |
Clé InChI |
AONNILFRYFFWCN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1)C2=C(C=C(C=C2F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)





![2',3-Difluoro-4'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B11878059.png)


![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)
![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)

